

Application Notes and Protocols for VPC01091.4

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Compound of Interest

Compound Name: VPC01091.4

Cat. No.: B12368276

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Introduction

VPC01091.4 is a non-phosphorylatable stereoisomer of the FTY720 analog, VPC01091. It has emerged as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. Unlike its parent compound FTY720, which is a pro-drug requiring phosphorylation to act as a sphingosine-1-phosphate (S1P) receptor agonist, **VPC01091.4** does not interact with S1P receptors.^[1] This specificity makes **VPC01091.4** a valuable tool for investigating the physiological and pathological roles of TRPM7, particularly in the context of inflammation, independent of S1P receptor signaling.

Recent studies have highlighted the anti-inflammatory properties of **VPC01091.4**. It has been shown to block TRPM7 currents at low micromolar concentrations and suppress lipopolysaccharide (LPS)-induced inflammatory responses in macrophages and microglia.^{[1][2]} Furthermore, in in vivo models of endotoxemia, **VPC01091.4** has demonstrated efficacy in reducing systemic inflammation.^{[1][2][3]} These findings underscore the potential of **VPC01091.4** as a therapeutic agent for inflammatory diseases.

This document provides detailed protocols for the preparation of **VPC01091.4** solutions for experimental use, along with key quantitative data and a summary of its mechanism of action.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of **VPC01091.4** is essential for accurate solution preparation and experimental design.

Property	Value	Reference
Chemical Name	rac-((1R,3S)-1-amino-3-(4-octylphenyl)cyclopentyl)methanol hydrochloride	[4]
CAS Number	945604-76-2	[2][3]
Molecular Formula	C19H32ClNO	N/A
Molecular Weight	325.92 g/mol	N/A
Appearance	Solid	[5]

Quantitative Data

VPC01091.4 exhibits potent inhibitory activity against the TRPM7 ion channel. The following table summarizes key quantitative metrics from published studies.

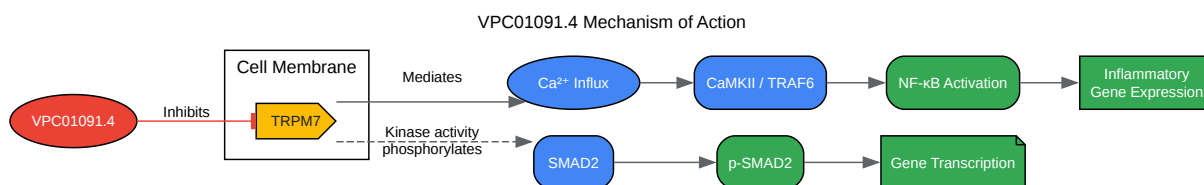
Parameter	Value	Cell Type/System	Reference
IC50 (TRPM7 Inhibition)	0.665 μ M	HEK 293T cells overexpressing mouse TRPM7	N/A
Effective in vitro Concentration	5 - 25 μ M	RAW 264.7 macrophages, HeLa cells	[1]

Signaling Pathway

VPC01091.4 exerts its anti-inflammatory effects primarily through the inhibition of the TRPM7 ion channel, which disrupts downstream signaling cascades involved in the inflammatory response. TRPM7 is a bifunctional protein with both channel and kinase domains. Its channel facilitates the influx of divalent cations, including Ca²⁺ and Mg²⁺, while its kinase domain can phosphorylate downstream targets.

Inhibition of TRPM7 by **VPC01091.4** is thought to interfere with the following pathways:

- **Calcium Signaling and NF- κ B Activation:** TRPM7-mediated Ca^{2+} influx can activate Calcium/calmodulin-dependent protein kinase II (CaMKII) and TNF receptor-associated factor 6 (TRAF6), leading to the activation of the transcription factor NF- κ B. NF- κ B is a master regulator of pro-inflammatory gene expression. By blocking Ca^{2+} influx, **VPC01091.4** can attenuate NF- κ B activation.
- **SMAD Signaling:** The kinase domain of TRPM7 has been shown to directly phosphorylate SMAD2, a key component of the TGF- β signaling pathway, which is involved in inflammation and fibrosis. Inhibition of TRPM7 kinase activity by **VPC01091.4** can modulate SMAD2-dependent gene transcription.



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Caption: **VPC01091.4** inhibits TRPM7, blocking downstream inflammatory signaling pathways.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **VPC01091.4** in dimethyl sulfoxide (DMSO).

Materials:

- **VPC01091.4** (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

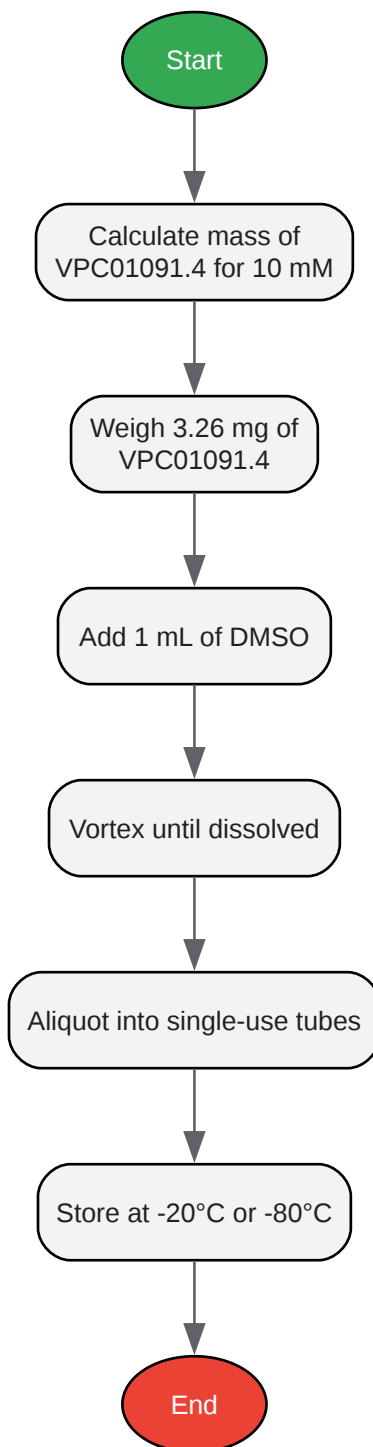
- Calibrated micropipettes and sterile tips
- Analytical balance
- Vortex mixer

Procedure:

- Calculate the required mass of **VPC01091.4**:
 - Molecular Weight (MW) of **VPC01091.4** = 325.92 g/mol
 - To prepare 1 mL of a 10 mM stock solution, you will need:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{MW (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 325.92 \text{ g/mol} \times 1000 \text{ mg/g} = 3.26 \text{ mg}$
- Weighing **VPC01091.4**:
 - Carefully weigh out 3.26 mg of **VPC01091.4** solid using an analytical balance.
 - Transfer the weighed compound to a sterile microcentrifuge tube.
- Dissolving in DMSO:
 - Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **VPC01091.4**.
 - Vortex the tube thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
- Storage:
 - Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).^[3]

Workflow for Preparing 10 mM Stock Solution:

Workflow for 10 mM VPC01091.4 Stock Solution Preparation

[Click to download full resolution via product page](#)Caption: Step-by-step workflow for preparing a 10 mM stock solution of **VPC01091.4**.

Preparation of Working Solutions for in vitro Assays

This protocol describes the dilution of the 10 mM DMSO stock solution to prepare working solutions for cell-based assays.

Materials:

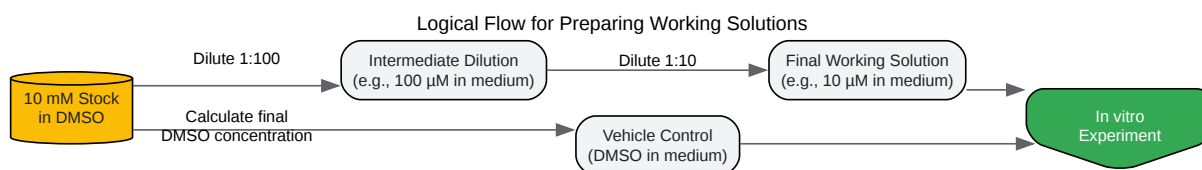
- 10 mM **VPC01091.4** stock solution in DMSO
- Appropriate cell culture medium or buffer (e.g., DMEM, PBS)
- Sterile microcentrifuge tubes
- Calibrated micropipettes and sterile tips

Procedure:

- Determine the final desired concentration of **VPC01091.4** for your experiment (e.g., 10 μ M).
- Perform a serial dilution: It is recommended to perform a serial dilution to achieve the final concentration, as this improves accuracy. For example, to prepare a 10 μ M working solution from a 10 mM stock:
 - Step 1 (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 to make a 100 μ M intermediate solution.
 - Add 5 μ L of the 10 mM stock to 495 μ L of cell culture medium.
 - Step 2 (Final Dilution): Dilute the 100 μ M intermediate solution 1:10 to make the final 10 μ M working solution.
 - Add 100 μ L of the 100 μ M intermediate solution to 900 μ L of cell culture medium.
- Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the working solutions. For the example above, the final DMSO concentration would be 0.1%.

- Immediate Use: It is recommended to prepare working solutions fresh for each experiment. Aqueous solutions of FTY720 and its analogs may not be stable for long-term storage.[5][6]

Logical Flow for Preparing Working Solutions:



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Caption: Logical relationship for diluting stock to working solutions for experiments.

Safety Precautions

VPC01091.4 is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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